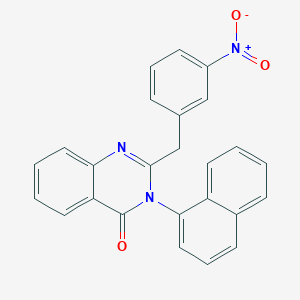![molecular formula C22H17N B6127897 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, also known as BCQ, is a chemical compound that belongs to the family of benzoquinolizines. BCQ has been studied for its potential applications in medicinal chemistry due to its unique structure and pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor effects. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to exhibit antioxidant and neuroprotective effects. It has also been shown to have a positive effect on glucose metabolism and to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline in lab experiments is its unique structure, which may allow for the development of new drugs with improved pharmacological properties. However, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. One area of interest is the development of new drugs based on the structure of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. Another area of interest is the exploration of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline.
In conclusion, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a promising compound with potential applications in medicinal chemistry. Further research is needed to fully understand its pharmacological properties and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline and 1,3-cyclopentanedione in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then dehydrated and cyclized to form 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. The yield of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline synthesis varies depending on the reaction conditions, but typically ranges from 30-50%.
Applications De Recherche Scientifique
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been tested against a variety of cancer cell lines and has been found to induce apoptosis and inhibit cell growth. It has also been shown to reduce inflammation in animal models of arthritis and to exhibit antiviral activity against herpes simplex virus.
Propriétés
IUPAC Name |
12-phenyl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-8-16(9-3-1)22-19-12-6-11-18(19)21-17-10-5-4-7-15(17)13-14-20(21)23-22/h1-5,7-10,13-14H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFHMZFBZIXYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)


![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)

![2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)


![5-(4-chlorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6127908.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127918.png)